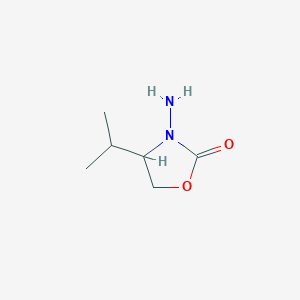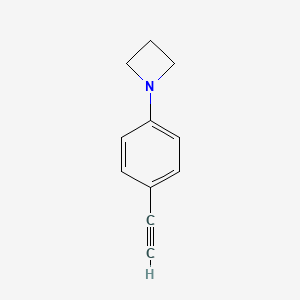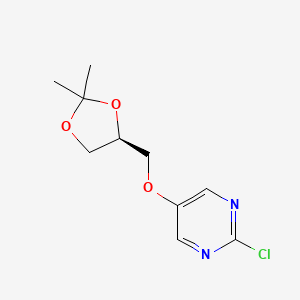
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in scientific research due to its structural similarity to naturally occurring phosphatidylserine found in biological membranes. This compound is known for its role in mimicking cell membrane properties and is often utilized in studies involving lipid bilayers and liposome formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis begins with the reaction of dioleoylglycerol with phosphatidylserine chloride to form 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. This intermediate is then treated with sodium hydroxide to yield the final sodium salt form .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The process typically includes purification steps such as crystallization and filtration to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: It can be hydrolyzed to release fatty acids and glycerophosphoserine.
Substitution: The phosphoserine group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or ozone.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Hydrolysis: Fatty acids and glycerophosphoserine.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:
Chemistry: Used in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the preparation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in enhancing the delivery of therapeutic agents.
Industry: Utilized in the formulation of cosmetic products and as a component in biochemical assays
Mechanism of Action
The mechanism of action of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine sodium salt involves its incorporation into lipid bilayers, where it mimics the properties of natural phosphatidylserine. This incorporation affects membrane fluidity, curvature, and the function of membrane-associated proteins. The compound interacts with various molecular targets, including enzymes and receptors, influencing cellular processes such as signal transduction and membrane trafficking .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt: Similar in structure but contains a glycerol backbone instead of serine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains an ethanolamine group instead of serine.
Uniqueness: 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its specific interaction with cellular membranes and its ability to mimic natural phosphatidylserine. This makes it particularly valuable in studies involving membrane dynamics and liposome formulations .
Properties
Molecular Formula |
C42H78NO10P |
|---|---|
Molecular Weight |
788.0 g/mol |
IUPAC Name |
(2S)-2-amino-3-[[(2S)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b19-17+,20-18+/t38-,39-/m0/s1 |
InChI Key |
WTBFLCSPLLEDEM-FDYKVURPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)


![2-Phenyl-4-[2-(trifluoromethyl)propylidene]-5-oxazolone](/img/structure/B12067465.png)




